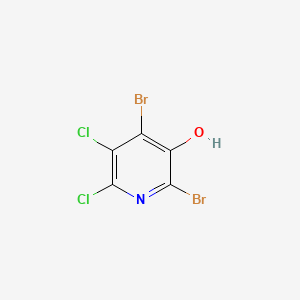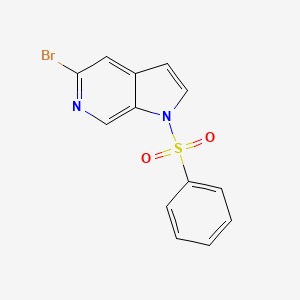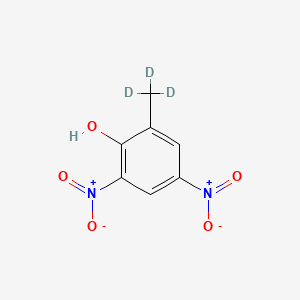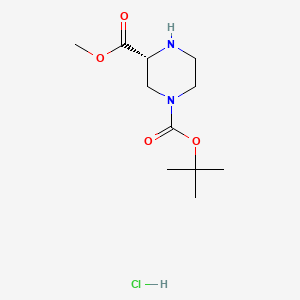
2,4-Dibromo-5,6-dichloropyridin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2,4-Dibromo-5,6-dichloropyridin-3-ol” is a chemical compound with the CAS Number: 1345472-11-8 . It has a linear formula of C5HBr2Cl2NO . The compound is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The InChI code for “2,4-Dibromo-5,6-dichloropyridin-3-ol” is 1S/C5HBr2Cl2NO/c6-1-2(8)5(9)10-4(7)3(1)11/h11H . This indicates that the compound contains 5 carbon atoms, 1 hydrogen atom, 2 bromine atoms, 2 chlorine atoms, 1 nitrogen atom, and 1 oxygen atom .Physical And Chemical Properties Analysis
The molecular weight of “2,4-Dibromo-5,6-dichloropyridin-3-ol” is 321.78 . More detailed physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.科学的研究の応用
Chemical Reactions and Synthesis
Halogenated Pyridines Reactions : Halogenated pyridines like 2,4-dibromo-5,6-dichloropyridin-3-ol are involved in reactions with sodium isopropanethiolate and methanethiolate, leading to products of mono- or bis-substitution. These pyridines also react with sodium methoxide to yield mono-substituted products, indicating their reactivity and potential applications in organic synthesis (Testaferri et al., 1985).
Selective Functionalization : Dichloropyridines, similar to 2,4-dibromo-5,6-dichloropyridin-3-ol, can be selectively functionalized at various sites. This selective functionalization allows for the creation of diverse chemical structures, useful in developing new compounds and materials (Marzi et al., 2001).
Suzuki-Miyaura Reactions : In Suzuki-Miyaura reactions, 3,5-dibromo-2,6-dichloropyridine, a compound similar to 2,4-dibromo-5,6-dichloropyridin-3-ol, is used to synthesize tetraarylpyridines. These reactions are important in the synthesis of complex organic molecules, indicating the potential application of similar halogenated pyridines in advanced organic synthesis (Reimann et al., 2015).
Sonogashira Cross-Coupling Reactions : 3,5-Dibromo-2,6-dichloropyridine, a close analogue of 2,4-dibromo-5,6-dichloropyridin-3-ol, is used in Sonogashira cross-coupling reactions to synthesize alkynylpyridines. This application shows the versatility of such halogenated pyridines in creating complex organic structures (Reimann et al., 2017).
Electrochemical Studies
- Electroreduction of Dihalopyridines : Studies on the electroreduction of dihalopyridines like 2,6-dichloropyridine and 2,5-dibromopyridine provide insights into the electrochemical properties of halogenated pyridines. These studies are crucial for understanding the electrochemical behavior of similar compounds like 2,4-dibromo-5,6-dichloropyridin-3-ol (Kashti-Kaplan & Kirowa-Eisner, 1979).
Theoretical and Computational Studies
Substitute Mechanism Studies : Theoretical studies on the mechanism of chlorine radical reactions with halopyridines, including the formation of various dichloropyridines, provide insights into the chemical behavior and potential reactions of 2,4-dibromo-5,6-dichloropyridin-3-ol (Yang Kun, 2004).
Gas Phase Photochemical Studies : Quantum chemistry studies on the photochemical chlorination of chloropyridines help in understanding the reaction mechanisms that could apply to similar compounds like 2,4-dibromo-5,6-dichloropyridin-3-ol (Hao Jin, 2005).
特性
IUPAC Name |
2,4-dibromo-5,6-dichloropyridin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HBr2Cl2NO/c6-1-2(8)5(9)10-4(7)3(1)11/h11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGYANUDOWXOVGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(N=C1Br)Cl)Cl)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HBr2Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40718435 |
Source


|
| Record name | 2,4-Dibromo-5,6-dichloropyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40718435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dibromo-5,6-dichloropyridin-3-ol | |
CAS RN |
1345472-11-8 |
Source


|
| Record name | 3-Pyridinol, 2,4-dibromo-5,6-dichloro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1345472-11-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dibromo-5,6-dichloropyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40718435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-ol](/img/structure/B572964.png)

![Diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B572967.png)
![N-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]acetamide](/img/structure/B572968.png)

![3-Amino-6-[4-[[2-(dimethylamino)-1-methylethyl]sulfonyl]phenyl]-N-phenyl-2-pyrazinecarboxamide](/img/structure/B572972.png)

![6,8-Dibromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine](/img/structure/B572974.png)

